(S)-methyl 2-(benzylamino)propanoate hydrochloride
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Description
“(S)-methyl 2-(benzylamino)propanoate hydrochloride” appears to be a chemical compound. The “(S)” denotes the stereochemistry of the molecule, indicating that it is the “S” (sinister, from Latin) or left isomer. The “methyl”, “benzylamino”, and “propanoate” parts describe the structure of the molecule1.
Synthesis Analysis
While specific synthesis methods for “(S)-methyl 2-(benzylamino)propanoate hydrochloride” are not available, similar compounds such as benzylamino derivatives have been synthesized through various methods, including palladium-catalyzed carbonylative aminohomologation of aryl halides2.
Molecular Structure Analysis
The exact molecular structure of “(S)-methyl 2-(benzylamino)propanoate hydrochloride” is not available. However, similar compounds like “(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” have a molecular formula of C17H20ClNO4S3.Chemical Reactions Analysis
Specific chemical reactions involving “(S)-methyl 2-(benzylamino)propanoate hydrochloride” are not available. However, amines, which are related compounds, can undergo a variety of reactions, including reactions with anhydrides4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-methyl 2-(benzylamino)propanoate hydrochloride” are not available. However, similar compounds like “(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” have a molecular weight of 369.9 g/mol3.Safety And Hazards
The safety and hazards of “(S)-methyl 2-(benzylamino)propanoate hydrochloride” are not known. However, similar compounds may require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment5.
Future Directions
The future directions for research on “(S)-methyl 2-(benzylamino)propanoate hydrochloride” are not known. However, research on similar compounds may focus on their potential applications in pharmaceuticals and agrochemicals6.
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670446 |
Source
|
Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(benzylamino)propanoate hydrochloride | |
CAS RN |
19460-85-6 |
Source
|
Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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